Cas no 16176-75-3 (4-(piperidin-3-yl)-1H-indole)
4-(piperidin-3-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole,4-(3-piperidinyl)-
- Indole,4-(3-piperidinyl)- (8CI)
- RU 27251
- 4-(piperidin-3-yl)-1H-indole
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- MDL: MFCD01754107
- Inchi: 1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2
- InChI Key: JWMGZQMVMZBMFM-UHFFFAOYSA-N
- SMILES: N1C2=C(C(C3CCCNC3)=CC=C2)C=C1
Computed Properties
- Exact Mass: 200.131
- Monoisotopic Mass: 200.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
4-(piperidin-3-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243127-0.05g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 0.05g |
$182.0 | 2024-06-19 | |
| Enamine | EN300-243127-0.1g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 0.1g |
$272.0 | 2024-06-19 | |
| Enamine | EN300-243127-0.25g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 0.25g |
$389.0 | 2024-06-19 | |
| Enamine | EN300-243127-0.5g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 0.5g |
$613.0 | 2024-06-19 | |
| Enamine | EN300-243127-1.0g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 1.0g |
$785.0 | 2024-06-19 | |
| Enamine | EN300-243127-2.5g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 2.5g |
$1539.0 | 2024-06-19 | |
| Enamine | EN300-243127-5.0g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 5.0g |
$2277.0 | 2024-06-19 | |
| Enamine | EN300-243127-10.0g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 95% | 10.0g |
$3376.0 | 2024-06-19 | |
| Enamine | EN300-243127-1g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 1g |
$785.0 | 2023-09-15 | ||
| Enamine | EN300-243127-5g |
4-(piperidin-3-yl)-1H-indole |
16176-75-3 | 5g |
$2277.0 | 2023-09-15 |
4-(piperidin-3-yl)-1H-indole Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(piperidin-3-yl)-1H-indole
Introduction to 4-(piperidin-3-yl)-1H-indole (CAS No. 16176-75-3)
4-(piperidin-3-yl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 16176-75-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine-substituted indoles, a structural motif widely recognized for its biological activity and potential therapeutic applications. The unique combination of the indole and piperidine rings in this molecule imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 4-(piperidin-3-yl)-1H-indole consists of a benzene ring fused with a pyrrole ring (indole core) and is further functionalized with a piperidine side chain at the 4-position. This arrangement creates a molecule with potential interactions at multiple biological targets, including enzymes, receptors, and other proteins. The piperidine moiety, in particular, is known for its ability to enhance solubility, improve pharmacokinetic properties, and modulate receptor binding affinity, which are critical factors in the design of novel therapeutics.
In recent years, 4-(piperidin-3-yl)-1H-indole has been extensively studied for its role in developing small-molecule inhibitors targeting various diseases. One of the most notable areas of research has been its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. For instance, modifications to the piperidine ring have been explored to optimize binding affinity to specific tyrosine kinases, which are key drivers in many cancers.
Moreover, the indole core of 4-(piperidin-3-yl)-1H-indole has been investigated for its potential anti-inflammatory and immunomodulatory properties. Research indicates that indole derivatives can modulate immune responses by interacting with nuclear factor kappa B (NF-κB) pathways and other signaling cascades involved in inflammation. This has opened up avenues for developing treatments for autoimmune diseases and chronic inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how 4-(piperidin-3-yl)-1H-indole interacts with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its binding affinity and efficacy. By leveraging these insights, researchers are able to design more potent and selective analogs with improved pharmacological profiles.
The synthesis of 4-(piperidin-3-yl)-1H-indole has also seen significant progress. Modern synthetic methodologies have enabled the efficient preparation of this compound via multi-step reactions involving cyclization, alkylation, and functional group transformations. These advancements have not only improved yield but also reduced the complexity of synthetic routes, making it more feasible for large-scale production.
In conclusion, 4-(piperidin-3-yl)-1H-indole (CAS No. 16176-75-3) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutics across various disease areas. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play an increasingly important role in the future of medicinal chemistry.
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